molecular formula C12H10Cl2N2OS B7727614 2-[(2,4-dichlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one

2-[(2,4-dichlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one

Cat. No.: B7727614
M. Wt: 301.2 g/mol
InChI Key: KRJUHUSHCGJTSC-UHFFFAOYSA-N
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Description

2-[(2,4-dichlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one is an organic compound characterized by its unique structure, which includes a pyrimidinone core substituted with a dichlorophenyl group and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-dichlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichlorobenzyl chloride and 6-methyl-4-hydroxypyrimidine.

    Formation of Intermediate: The 2,4-dichlorobenzyl chloride undergoes a nucleophilic substitution reaction with a thiol reagent to form 2,4-dichlorobenzylthiol.

    Cyclization: The intermediate is then reacted with 6-methyl-4-hydroxypyrimidine under basic conditions to form the desired pyrimidinone compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-dichlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the dichlorophenyl group or to modify the pyrimidinone core.

    Substitution: The dichlorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dechlorinated products, modified pyrimidinone derivatives.

    Substitution: Functionalized pyrimidinone compounds.

Scientific Research Applications

2-[(2,4-dichlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 2-[(2,4-dichlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group and the pyrimidinone core play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,4-dichlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one is unique due to its specific substitution pattern on the pyrimidinone core, which imparts distinct chemical and biological properties. Its combination of a dichlorophenyl group and a methylsulfanyl group makes it particularly interesting for applications requiring specific electronic or steric characteristics.

Properties

IUPAC Name

2-[(2,4-dichlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2OS/c1-7-4-11(17)16-12(15-7)18-6-8-2-3-9(13)5-10(8)14/h2-5H,6H2,1H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJUHUSHCGJTSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N=C(N1)SCC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)N=C(N1)SCC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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